molecular formula C18H16ClN3O4S B2895793 2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 895473-51-5

2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2895793
CAS RN: 895473-51-5
M. Wt: 405.85
InChI Key: GZLNXLMRCUHUAX-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O4S and its molecular weight is 405.85. The purity is usually 95%.
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Scientific Research Applications

Alpha-Glucosidase Inhibition

A study by Iftikhar et al. (2019) explored the synthesis of new N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide and evaluated their potential as α-glucosidase inhibitors. These compounds, including ones structurally related to 2-((4-chlorophenyl)thio)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide, were found to be promising inhibitors, suggesting potential applications in managing conditions like diabetes.

Enzyme Inhibition

Rehman et al. (2013) reported the synthesis of a series including 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives, which were screened against various enzymes such as acetylcholinesterase (AChE) and lipoxygenase (LOX). These compounds, related to this compound, demonstrated activity against AChE, indicating their potential in treating neurological disorders like Alzheimer's disease (Rehman et al., 2013).

Antibacterial Applications

The synthesis and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives by Nafeesa et al. (2017) indicated their potential as antibacterial agents. This suggests that compounds like this compound could have applications in combating bacterial infections.

Molecular Structure Studies

Saravanan et al. (2016) focused on the molecular structure of similar compounds, highlighting the importance of structural studies in understanding the physical and chemical properties of such molecules (Saravanan et al., 2016). These insights are crucial for tailoring these compounds for specific applications in medicinal chemistry.

Synthesis and Antimicrobial Activity

The study by Gul et al. (2017) on the synthesis and antimicrobial evaluation of related 1,3,4-oxadiazole compounds suggests their potential use in developing new antimicrobial agents. The effectiveness against various microbial species indicates a broad spectrum of applications in infection control.

Antitumor Activity

Yurttaş et al. (2015) investigated N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for antitumor activity. This suggests the potential of similar compounds, like this compound, in cancer research and treatment (Yurttaş et al., 2015).

Anti-inflammatory and Antithrombotic Studies

Basra et al. (2019) conducted anti-inflammatory and antithrombotic studies on 1,3,4-oxadiazole derivatives, highlighting another potential therapeutic application of structurally related compounds in the treatment of inflammatory and thrombotic disorders (Basra et al., 2019).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-24-13-7-11(8-14(9-13)25-2)17-21-22-18(26-17)20-16(23)10-27-15-5-3-12(19)4-6-15/h3-9H,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLNXLMRCUHUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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